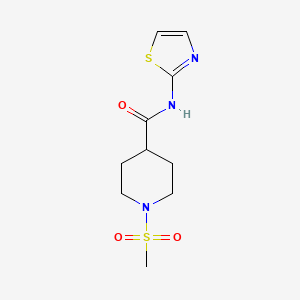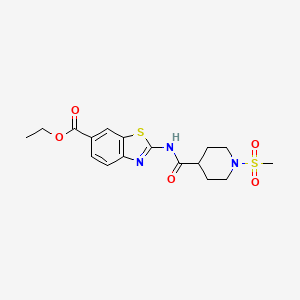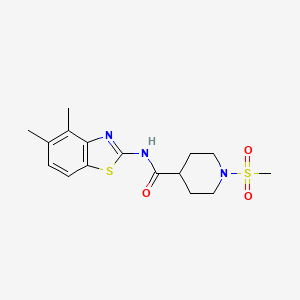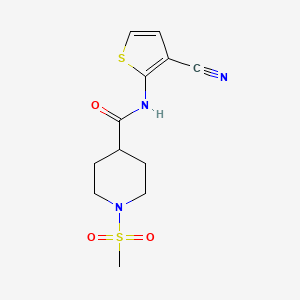![molecular formula C17H19N3O3S2 B6538349 N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-1-methanesulfonylpiperidine-4-carboxamide CAS No. 1021215-10-0](/img/structure/B6538349.png)
N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-1-methanesulfonylpiperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-1-methanesulfonylpiperidine-4-carboxamide” is a derivative of 8H-indeno[1,2-d][1,3]thiazol-2-amine . It has been synthesized and evaluated for its biochemical activities .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. The process includes modifying the left wing of the compound, starting from the isosteric replacement of the sulfur with the oxygen (compound 10) and then moving to the removal of one carbon at the central ring to obtain an indene derivative (compound 17) . Further modifications include replacing the methoxy group on compound 4b with butoxy (4c), isobutoxy (4d), and methyl groups (4e) and chlorine atom (4f) .Molecular Structure Analysis
The molecular structure of this compound is derived from 8H-indeno[1,2-d][1,3]thiazol-2-amine. The InChI code for the parent compound is 1S/C10H8N2S/c11-10-12-9-7-4-2-1-3-6(7)5-8(9)13-10/h1-4H,5H2,(H2,11,12) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve several steps. The effects of steric hindrance and electron withdrawing were found to be clearly detrimental to inhibitory activities .科学研究应用
SARS-CoV-2 3CL Protease Inhibition
The COVID-19 pandemic caused by the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) has led to significant global health and economic challenges. The 3-Chymotrypsin-like cysteine protease (3CL pro) plays a crucial role in viral replication. Researchers synthesized a series of 8H-indeno[1,2-d]thiazole derivatives, including our compound of interest, and evaluated their biochemical activities against SARS-CoV-2 3CL pro. Notably, the representative compound 7a displayed inhibitory activity with an IC50 of 1.28 ± 0.17 μM against SARS-CoV-2 3CL pro. Molecular docking studies further rationalized the binding mode of this compound .
Chemical Control Within Live Cells
Recent research from Purdue University introduced a technology called RPOC (real-time precision opto-control). RPOC enables site-specific and chemical-specific control of processes within live cells using a laser-based approach. By targeting specific cellular locations, this technology has applications in biological and pharmaceutical research. The ability to manipulate chemical reactions inside cells precisely could revolutionize drug discovery .
Stimuli-Responsive Nanomaterials
Zinc oxide nanoparticles (ZnO NPs) have gained attention due to their biosafety and economy. Stimuli-responsive materials, including ZnO-based nanomaterials, offer new avenues for applications. Investigating how our compound interacts with ZnO-based materials and its responsiveness to external stimuli (e.g., pH, temperature) could lead to innovative drug delivery systems or biosensors .
Computational Chemistry and Drug Design
The Chemical Computing Group (CCG) has a proven track record in computer-aided molecular design and computational chemistry. Our compound could serve as a valuable input for molecular simulations, structure-based drug design, and virtual screening. Researchers can leverage CCG’s software tools to explore its binding interactions with target proteins and predict its pharmacological properties .
Quantum-Classical Hybrid Neural Networks
Deep learning and quantum computing intersect in hybrid quantum-classical neural networks. Investigating the compound’s potential impact on quantum machine learning models could lead to novel applications in drug discovery, materials science, or optimization problems .
Awards and Recognition
Encouraging graduate student research involving this compound through excellence awards in computational chemistry and medicinal chemistry could foster innovation and inspire future scientists .
作用机制
属性
IUPAC Name |
N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S2/c1-25(22,23)20-8-6-11(7-9-20)16(21)19-17-18-15-13-5-3-2-4-12(13)10-14(15)24-17/h2-5,11H,6-10H2,1H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLEIUVSFXNFNBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=NC3=C(S2)CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B6538268.png)
![1-methanesulfonyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide](/img/structure/B6538273.png)
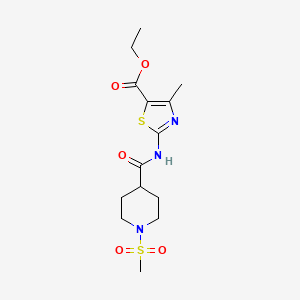
![N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B6538294.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B6538300.png)
![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B6538314.png)
![ethyl 2-(1-methanesulfonylpiperidine-4-amido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B6538325.png)
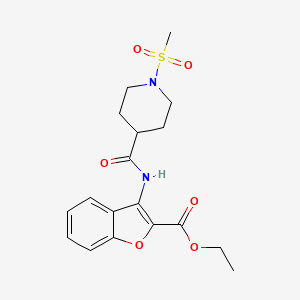
![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B6538336.png)
![2-[4-(1-methanesulfonylpiperidine-4-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6538340.png)
